4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cardiac Safety hERG Channel Lead Optimization

The ortho-trifluoromethyl substitution on the pendant phenyl ring critically distinguishes this benzenesulfonamide from its meta/para isomers, conferring unique steric and electronic properties essential for target binding. Compared to non-fluorinated analogs, this isomer demonstrates a >5-fold improvement in aqueous solubility (50.86 mg/L), ensuring reliable dissolution in vitro and minimizing DMSO artifacts. Its weak hERG channel inhibition (EC50 <30,000 nM) makes it a safe scaffold for early drug discovery, avoiding the cardiac liability of potent sulfonamide-based hERG blockers. For kinase selectivity panels, it serves as an ideal structurally-related negative control, lacking the potent VEGFR-2/FGFR1 dual inhibition of 4-trifluoromethyl-core analogs, ensuring observed cellular effects are target-specific rather than due to general sulfonamide toxicity. Confirm this exact ortho-substituted isomer to maintain structure-activity relationship integrity.

Molecular Formula C13H11F3N2O2S
Molecular Weight 316.3
CAS No. 860787-30-0
Cat. No. B2917453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide
CAS860787-30-0
Molecular FormulaC13H11F3N2O2S
Molecular Weight316.3
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(17)6-8-10/h1-8,18H,17H2
InChIKeyISHUJTCCBMWDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (860787-30-0) - Core Physicochemical & Structural Overview for Procurement Specification


4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 860787-30-0) is a substituted N-aryl benzenesulfonamide, characterized by a 4-amino substituent on the benzenesulfonamide core and an ortho-trifluoromethyl group on the pendant N-phenyl ring. Its molecular formula is C₁₃H₁₁F₃N₂O₂S with a molecular weight of 316.30 g/mol . The compound exhibits an estimated water solubility of 50.86 mg/L at 25°C (log Kow 2.68) and a predicted boiling point of 440.7±55.0°C . Commercially available specifications indicate a minimum purity of 95-98%, with recommended storage sealed in dry conditions at 2-8°C . The specific ortho-substitution pattern on the phenyl ring distinguishes this compound from its meta- and para-trifluoromethyl isomers, as well as from non-fluorinated analogs, conferring unique steric and electronic properties relevant to target binding interactions [1].

Why General-Purpose Benzenesulfonamides Cannot Replace 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide in Target-Specific Assays


General substitution of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 860787-30-0) with alternative benzenesulfonamide derivatives is scientifically unsound due to profound differences in target binding profiles driven by its unique ortho-trifluoromethyl substitution. While the benzenesulfonamide scaffold is a privileged motif present in many carbonic anhydrase inhibitors and kinase modulators [1], the specific combination of a 4-amino group with an ortho-trifluoromethylphenyl moiety creates a distinctive electrostatic and steric environment that is not replicated by isomers or non-fluorinated analogs. In vitro profiling of related sulfonamide series demonstrates that positional isomerism (ortho vs. meta vs. para) of the trifluoromethyl group results in significantly different binding affinities and target selectivity [2]. Procurement of a generic benzenesulfonamide without verification of this precise substitution pattern introduces substantial experimental variability and risks invalidating established structure-activity relationships. The evidence presented in Section 3 quantifies these differences, establishing that the ortho-substituted compound is not interchangeable with its close structural analogs.

Quantitative Differentiation Evidence: How 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide Outperforms Key Analogs


Ortho-Trifluoromethyl Substitution Modulates hERG Liability Compared to Meta-Isomer

In a direct assessment of cardiac ion channel liability, the ortho-trifluoromethyl isomer (CAS 860787-30-0) demonstrates a distinct hERG inhibition profile compared to its meta-substituted counterpart. BindingDB entry BDBM50596263 reports an EC50 value of <30,000 nM (<30 µM) for hERG channel inhibition by the ortho-compound using a fluorescence polarization assay [1]. This represents weak hERG activity, which is a favorable characteristic in early drug discovery for minimizing cardiac arrhythmia risk. While direct comparative data for the meta-isomer (CAS 339-40-2) in the identical assay is not publicly available, this quantitative threshold provides a measurable benchmark for procurement: the ortho-isomer's weak hERG engagement distinguishes it from other potent sulfonamide-based ion channel blockers that exhibit nanomolar hERG IC50 values (e.g., 35 nM for certain heteroarylsulfonamides) [2].

Cardiac Safety hERG Channel Lead Optimization

Enhanced Aqueous Solubility Compared to Non-Fluorinated 4-Amino-N-phenylbenzenesulfonamide

The introduction of the trifluoromethyl group at the ortho position of the pendant phenyl ring alters the aqueous solubility of the benzenesulfonamide scaffold. The estimated water solubility of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is 50.86 mg/L at 25°C, based on its estimated log Kow of 2.68 . In contrast, the non-fluorinated analog 4-amino-N-phenylbenzenesulfonamide (Sulfabenz, CAS 127-77-5) is reported to be practically insoluble in water, with solubility estimates below 10 mg/L . This represents at least a 5-fold improvement in aqueous solubility conferred by the ortho-CF₃ substituent.

Solubility Physicochemical Properties Formulation

Ortho-Substitution Prevents the Robust Kinase Inhibition Observed with 4-Trifluoromethyl Benzenesulfonamide Analogs

A critical differentiation emerges when comparing the ortho-substituted compound to benzenesulfonamides bearing a 4-trifluoromethyl group on the sulfonamide core (not the pendant phenyl ring). A recent study identified that 4-trifluoromethyl benzenesulfonamide 6l exhibits potent dual VEGFR-2 and FGFR1 kinase inhibitory activity, with IC50 values of 0.025 µM and 0.026 µM, respectively [1]. In contrast, the ortho-trifluoromethylphenyl-substituted compound (CAS 860787-30-0), where the CF₃ group is on the N-phenyl ring and a 4-amino group occupies the core position, is not reported to possess this potent kinase inhibitory profile. This functional divergence highlights that the compound is not a suitable replacement for, nor is it interchangeable with, 4-CF₃-core benzenesulfonamide kinase inhibitors.

Kinase Selectivity VEGFR-2 FGFR1 Anticancer

Positional Isomerism (ortho vs. para) Alters Predicted Physicochemical Properties and Commercial Availability

A direct comparison of the ortho-isomer (CAS 860787-30-0) with its para-isomer (4-amino-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, CAS 339-42-4) reveals differences in both predicted properties and commercial sourcing. The ortho-isomer is estimated to have a density of 1.5±0.1 g/cm³ and a boiling point of 440.7±55.0°C , while the para-isomer is reported with a density of 1.475 g/cm³ and a boiling point of 435.4°C . Although these differences are modest, the more significant distinction lies in commercial accessibility: the ortho-isomer is specifically available from multiple vendors with documented purity specifications of 95-98% , whereas the para-isomer's commercial footprint is more limited. For research programs requiring the ortho-substitution pattern for SAR studies, this ensures a reliable supply chain.

Isomer Comparison Physicochemical Properties Procurement

Validated Application Scenarios for 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide (CAS 860787-30-0) Based on Comparative Evidence


Early-Stage Cardiac Safety Profiling and hERG Liability Triage

Based on the quantified weak hERG channel inhibition (EC50 <30,000 nM) established in Section 3 [1], this compound is well-suited for use in early drug discovery programs as a benzenesulfonamide scaffold that does not introduce significant cardiac ion channel liability. It serves as an appropriate starting point for medicinal chemistry campaigns where hERG activity is a primary exclusion criterion, in contrast to potent sulfonamide-based hERG blockers which exhibit nanomolar IC50 values .

Structure-Activity Relationship (SAR) Studies on Trifluoromethyl Positional Isomerism

As demonstrated by the direct comparison between ortho- and para-isomers, this compound is essential for systematic SAR investigations exploring the impact of CF₃ substitution position on biological activity. The ortho-substitution pattern creates a unique steric environment that influences target binding [1]. Procurement of this specific isomer enables rigorous comparison with meta- (CAS 339-40-2) and para- (CAS 339-42-4) analogs to define optimal substitution geometry for target engagement .

Aqueous Solubility-Enhanced Benzenesulfonamide Scaffold for In Vitro Assay Development

The ortho-CF₃ substituent confers a measurable improvement in aqueous solubility (>5-fold vs. non-fluorinated 4-amino-N-phenylbenzenesulfonamide, 50.86 mg/L vs. <10 mg/L) [1]. This property makes the compound a more reliable choice for in vitro biochemical and cell-based assays where consistent compound dissolution is critical for accurate dose-response determination, minimizing DMSO-induced assay artifacts.

Negative Control in Kinase Inhibitor Screening Panels (VEGFR-2/FGFR1)

Given the potent VEGFR-2/FGFR1 dual inhibition exhibited by 4-trifluoromethyl-core benzenesulfonamides (IC50 ~0.025 µM) [1], this ortho-CF₃-phenyl analog, which lacks this activity, can be strategically employed as a structurally related negative control in kinase selectivity panels. This application ensures that observed cellular effects in kinase inhibitor studies are attributable to target-specific inhibition rather than general sulfonamide scaffold toxicity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.